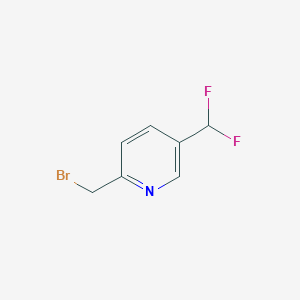
(R)-Propranolol-O-beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Propranolol-O-beta-D-glucuronide is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. This compound is formed through the glucuronidation process, where propranolol is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Propranolol-O-beta-D-glucuronide typically involves the enzymatic or chemical conjugation of propranolol with glucuronic acid. Enzymatic methods often use liver microsomes or recombinant enzymes to catalyze the reaction under physiological conditions. Chemical synthesis may involve the use of activating agents like carbodiimides to facilitate the conjugation.
Industrial Production Methods: Industrial production of ®-Propranolol-O-beta-D-glucuronide may employ bioreactors with immobilized enzymes to achieve high yields and purity. The process is optimized for large-scale production by controlling parameters such as pH, temperature, and substrate concentration.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Propranolol-O-beta-D-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved to release propranolol and glucuronic acid. This reaction can occur under acidic or enzymatic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucuronidase.
Oxidation and Reduction: While ®-Propranolol-O-beta-D-glucuronide is relatively stable, propranolol itself can undergo oxidation and reduction reactions.
Major Products:
Hydrolysis: Propranolol and glucuronic acid.
Oxidation: Propranolol can be oxidized to form various metabolites, including 4-hydroxypropranolol.
Applications De Recherche Scientifique
®-Propranolol-O-beta-D-glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of propranolol.
Toxicology: Assessing the safety and potential side effects of propranolol and its metabolites.
Drug Development: Investigating the role of glucuronidation in drug metabolism and designing drugs with improved pharmacokinetic profiles.
Biomarker Discovery: Using the compound as a biomarker for monitoring propranolol therapy.
Mécanisme D'action
The primary mechanism of action of ®-Propranolol-O-beta-D-glucuronide involves its role as a metabolite of propranolol. Propranolol exerts its effects by blocking beta-adrenergic receptors, reducing heart rate, and lowering blood pressure. The glucuronidation process enhances the solubility of propranolol, facilitating its excretion and reducing its half-life in the body.
Comparaison Avec Des Composés Similaires
Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.
4-Hydroxypropranolol: An active metabolite of propranolol with similar beta-blocking activity.
Propranolol sulfate: Another metabolite formed through sulfation.
Uniqueness: ®-Propranolol-O-beta-D-glucuronide is unique due to its enhanced solubility and excretion profile compared to propranolol. This property makes it an important compound for studying the pharmacokinetics and metabolism of propranolol.
Propriétés
Formule moléculaire |
C22H29NO8 |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17?,18?,19?,20?,22?/m1/s1 |
Clé InChI |
PCALHJGQCKATMK-BVQRVHBVSA-N |
SMILES isomérique |
CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
SMILES canonique |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)

![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)

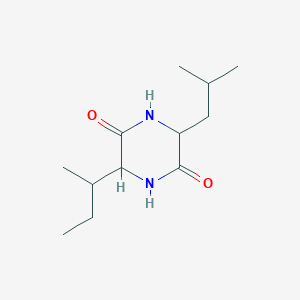
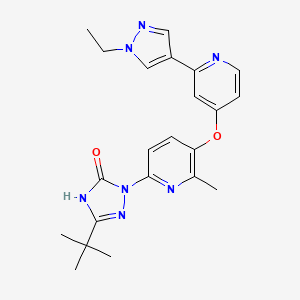

![4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B15145820.png)
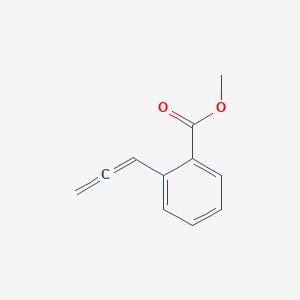
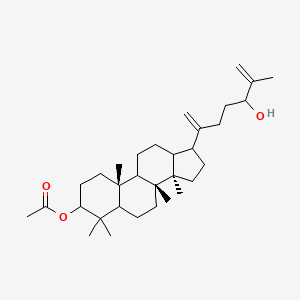
![2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione](/img/structure/B15145831.png)
![4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane)](/img/structure/B15145838.png)
![2,2'-(Selenophene-2,5-diyl)bis(1H-benzo[d]imidazole-6-carboximidamide)](/img/structure/B15145848.png)
